cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a chemical compound with the molecular formula C12H9Cl2N3O . It has a molecular weight of 282.125 Da . The compound is related to the class of organic compounds known as phenylimidazoles .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Anticancer and Antituberculosis Activity
The compound and its derivatives have been explored for their potential in treating diseases such as cancer and tuberculosis. A study focused on the synthesis of cyclopropyl[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanone derivatives revealed significant anticancer and antituberculosis activities. Specifically, some synthesized derivatives demonstrated invitro anticancer activity against the human breast cancer cell line MDA-MB-435, and others exhibited significant antituberculosis effects, highlighting the compound's therapeutic potential in addressing these health challenges (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Reactions
The compound's chemical reactivity and synthesis pathways offer valuable insights into developing novel therapeutic agents. Research on cyclopropenone oximes, related to the chemical structure of interest, outlines the preparation and reaction processes with isocyanates, forming products with potential biological applications. Such studies contribute to the broader understanding of cyclopropyl derivatives in chemical synthesis (Yoshida et al., 1988).
Donor-Acceptor Cyclopropane Applications
Explorations into donor-acceptor cyclopropanes substituted with triazene groups, closely related to the compound of interest, demonstrate their use in catalyst-free ring-opening reactions and Lewis acid catalyzed annulations. These chemical properties are crucial for designing synthetic pathways for pharmaceuticals and other organic compounds (Suleymanov et al., 2020).
Anti-Mycobacterial Agents
Further research into phenyl cyclopropyl methanones, including derivatives of the compound , has shown promising anti-tubercular activities. An efficient synthesis of these compounds and their reduction to alcohols or methylenes showcased their potential against M. tuberculosis H37Rv in vitro, suggesting their role in developing new anti-mycobacterial therapies (Dwivedi et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
cyclopropyl-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-4-3-8(5-10(9)14)17-6-11(15-16-17)12(18)7-1-2-7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJCMFYCKSGRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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